molecular formula C4H11NO2 B3046390 2-(Aminooxy)-2-methylpropan-1-ol CAS No. 123972-36-1

2-(Aminooxy)-2-methylpropan-1-ol

Cat. No.: B3046390
CAS No.: 123972-36-1
M. Wt: 105.14 g/mol
InChI Key: UKQGSVWBONLFAR-UHFFFAOYSA-N
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Description

2-(Aminooxy)-2-methylpropan-1-ol is a versatile organic compound characterized by the presence of an aminooxy group attached to a methylpropanol backbone. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminooxy)-2-methylpropan-1-ol typically involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high product purity and minimal steps, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminooxy)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Oximes.

    Reduction Products: Amines.

    Substitution Products: Oxime ethers

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-2-methylpropan-1-ol involves its ability to form stable oxime bonds with carbonyl groups. This reactivity is due to the nucleophilic nature of the aminooxy group, which readily reacts with electrophilic carbonyl compounds. The compound can inhibit enzymes by forming oxime complexes, thereby modulating biological pathways .

Comparison with Similar Compounds

Uniqueness: 2-(Aminooxy)-2-methylpropan-1-ol is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other aminooxy compounds. Its ability to form stable oxime bonds under mild conditions makes it particularly valuable in bioconjugation and synthetic chemistry .

Properties

IUPAC Name

2-aminooxy-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-4(2,3-6)7-5/h6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQGSVWBONLFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558561
Record name 2-(Aminooxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123972-36-1
Record name 2-(Aminooxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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